molecular formula C8H5ClN4 B13537757 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile

4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile

Cat. No.: B13537757
M. Wt: 192.60 g/mol
InChI Key: VJQDJBNBMJMNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chloro substituent at the 4-position and an acetonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which undergoes cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Finally, chlorination of this intermediate produces this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One such method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including α-alkylation, cyclization, and chlorination to produce the target compound. This method is advantageous due to its operational simplicity and high selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Aromatic Substitution: Produces substituted pyrrolo[2,3-d]pyrimidine derivatives.

    Suzuki Coupling:

Scientific Research Applications

4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is widely used as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders. Derivatives of this compound have shown promise as anticancer and antiviral agents . Additionally, it is employed in the development of new therapeutic agents targeting specific kinases involved in disease pathways .

Mechanism of Action

The mechanism of action of compounds derived from 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile often involves the inhibition of kinase enzymes. These enzymes play a critical role in cell signaling pathways that regulate cell growth, division, and survival. By inhibiting these kinases, the compounds can disrupt aberrant signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chloro and acetonitrile substituents make it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of bioactive compounds .

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetonitrile

InChI

InChI=1S/C8H5ClN4/c9-7-6-5(1-2-10)3-11-8(6)13-4-12-7/h3-4H,1H2,(H,11,12,13)

InChI Key

VJQDJBNBMJMNKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.